N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide
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Overview
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide is a synthetic organic compound featuring a unique structure that contains both naphthamide and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide typically involves a multi-step process:
Formation of the Thiadiazole Ring: : Starting with 3-methoxy-2-naphthoic acid, it undergoes an esterification reaction to form the corresponding ester.
Ethylthio Group Addition: : The ester then reacts with ethylthiol under acidic or basic conditions to introduce the ethylthio group.
Formation of the Thiadiazole Ring: : The intermediate undergoes cyclization with hydrazine and carbon disulfide to form the thiadiazole ring.
Amide Formation: : Finally, the thiadiazole compound is coupled with the naphthoic acid derivative to form the desired amide.
Industrial Production Methods
For industrial-scale production, the process might be optimized for efficiency and yield, potentially utilizing continuous flow reactors, automated reaction monitoring, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide can undergo various reactions including:
Oxidation: : Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation to reduce the thiadiazole ring.
Substitution: : Nucleophilic or electrophilic substitutions at different positions on the naphthamide or thiadiazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, sodium periodate, or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Reagents like halogens (for halogenation), amines (for amination), or alkyl halides (for alkylation).
Major Products
Oxidation: : Formation of oxidized derivatives, such as sulfoxides or sulphones.
Reduction: : Formation of reduced thiadiazole or naphthamide derivatives.
Substitution: : Formation of substituted derivatives at various positions.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide is studied for its unique electronic properties and its potential as a building block for novel materials.
Biology
In biological research, it is investigated for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties. Its structural features may allow it to interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to modulate biological pathways may lead to new treatments for various diseases.
Industry
Industrially, it may find applications in the development of advanced materials, including polymers, dyes, and catalysts, due to its chemical stability and unique functional groups.
Mechanism of Action
The exact mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide depends on its application. For instance, in biological systems, it may:
Target Enzymes: : Inhibit or activate specific enzymes by binding to their active sites.
Modulate Receptors: : Interact with cellular receptors to modulate signal transduction pathways.
Disrupt Cell Membranes: : Interact with and disrupt microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Unique Features
What sets N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide apart from similar compounds is its combined naphthamide and thiadiazole structure, which imparts unique electronic and steric properties.
Similar Compounds
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide: : Similar structure with a methylthio group instead of ethylthio, resulting in different physical and chemical properties.
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide:
By investigating these aspects, researchers can better understand and utilize this compound across various fields, highlighting its importance and versatility in science and industry.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-3-22-16-19-18-15(23-16)17-14(20)12-8-10-6-4-5-7-11(10)9-13(12)21-2/h4-9H,3H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMYRAKJXRJGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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